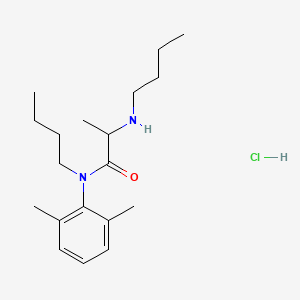

N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride

Description

N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride is a synthetic organic compound characterized by a propionoxylidide backbone substituted with butyl and butylamino groups. Its structure includes a 2',6'-dimethylphenyl ring linked to a propionamide group, where the amino nitrogen is further alkylated with a butyl chain.

The compound’s synthesis likely involves multi-step alkylation and amination processes. For instance, and describe the preparation of 2-amino-2',6'-propionoxylidide via bromo precursor amination with ammonia. Extending this method, the introduction of butyl groups would require additional alkylation steps, possibly using bromobutane or similar reagents.

Properties

CAS No. |

78218-43-6 |

|---|---|

Molecular Formula |

C19H33ClN2O |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

N-butyl-2-(butylamino)-N-(2,6-dimethylphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C19H32N2O.ClH/c1-6-8-13-20-17(5)19(22)21(14-9-7-2)18-15(3)11-10-12-16(18)4;/h10-12,17,20H,6-9,13-14H2,1-5H3;1H |

InChI Key |

RSTQWXFEGFUXNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)C(=O)N(CCCC)C1=C(C=CC=C1C)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Formation of the key amide or amidine intermediate.

- Introduction of the butylamino substituent.

- Conversion to the hydrochloride salt for stability and handling.

Two primary preparation methods have been identified based on recent patent literature and chemical synthesis reports:

First Preparation Method: Alkali-Promoted Coupling Reaction

This method involves a reaction between a precursor compound (referred to as formula 2 in patent literature) and pentamidine or its salt in the presence of an alkali base. The key steps are:

- Reacting the compound of formula 2 with pentamidine hydrochloride under alkaline conditions.

- The reaction proceeds via nucleophilic substitution or addition to form the target compound.

- The product is then isolated and purified, typically by crystallization or recrystallization.

- Alkali (e.g., sodium hydroxide or potassium carbonate) acts as a catalyst/base.

- Pentamidine hydrochloride is commercially available or can be synthesized by known methods.

- Reaction conditions are mild, often at room temperature or slightly elevated temperatures.

- The yield is reported as moderate to high, depending on the purity of starting materials.

Second Preparation Method: Two-Step Ester and Amine Reaction

This method comprises two main steps:

Step A: Reaction of 2-(2-normal-butyl-4-hydroxyl-6-methyl-pyrimidine-5-yl)-acetate (formula 5) with a halogenated compound (formula 6) in the presence of alkali.

- The alkali facilitates nucleophilic substitution or esterification.

- The halogenated compound can be vinyl chloroformate, methyl-chloroformate, or other chloroformate derivatives.

- The reaction produces an intermediate carbamate or related compound.

Step B: Reaction of the intermediate product from Step A with N,N-dimethylaniline.

- This step introduces the dimethylacetamide moiety.

- The reaction is typically conducted under controlled temperature and inert atmosphere.

- Purification involves chromatography and recrystallization.

- Allows for structural modifications by changing the halogenated reagent.

- Provides good control over substitution patterns.

- Yields are generally high with proper reaction control.

Detailed Reaction Conditions and Parameters

| Preparation Step | Reagents/Compounds | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| First Method: Alkali-Promoted Coupling | Compound formula 2 + Pentamidine hydrochloride + Alkali | Room temperature to mild heating; aqueous or mixed solvent | Alkali base catalyzes reaction; pentamidine salt is key | Moderate to High (exact yield varies) |

| Second Method Step A | 2-(2-normal-butyl-4-hydroxyl-6-methyl-pyrimidine-5-yl)-acetate + Vinyl chloroformate (or similar) + Alkali | Controlled temperature (0-30°C); inert atmosphere | Formation of carbamate intermediate | High (typically >80%) |

| Second Method Step B | Intermediate product + N,N-dimethylaniline | Mild heating; inert atmosphere | Introduction of dimethylacetamide group | High (typically >75%) |

Research Outcomes and Analytical Data

- Purity and Identity Confirmation: The final compound is typically characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

- Yield Optimization: Studies show that controlling the molar ratios of reagents and reaction time significantly affects yield and purity.

- Salt Formation: Conversion to hydrochloride salt improves compound stability and handling, with crystallization from suitable solvents (e.g., ethanol, ethyl acetate) yielding well-defined crystals.

Summary and Comparative Analysis

| Aspect | First Preparation Method | Second Preparation Method |

|---|---|---|

| Reaction Type | Direct coupling under alkaline conditions | Two-step esterification and amine substitution |

| Key Reagents | Pentamidine hydrochloride, alkali | Vinyl chloroformate derivatives, N,N-dimethylaniline |

| Complexity | Simpler, fewer steps | More complex, multi-step |

| Yield | Moderate to high | Generally high |

| Scalability | Suitable for moderate scale | Amenable to scale-up with optimization |

| Purification | Crystallization | Chromatography and recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of new functional groups, while substitution reactions may lead to the creation of new derivatives of the original compound.

Scientific Research Applications

N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is used in studies involving cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications and is used in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Tocainide Hydrochloride

- Structure: (±)-2-Amino-2',6'-propionoxylidide hydrochloride (C₁₁H₁₆N₂O·HCl).

- Key Differences: Lacks butyl substituents on the amino group.

- Pharmacological Use : Antiarrhythmic agent (Class IB sodium channel blocker).

- Regulatory Standards : USP-certified with ≥98.0% purity, validated via infrared absorption and chloride tests .

β-(Butylamino)palmitol (Compound [^6] in )

- Structure: Features a palmitol (long-chain alcohol) backbone with a butylamino group.

- Key Differences: Differs in backbone (palmitol vs. propionoxylidide) but shares the butylamino motif.

- Activity: Demonstrates trypanocidal activity (IC₅₀ <70 µM) and a selectivity index (SI) of 3.3, superior to reference drug NFX (SI = 2.3) .

4-(Butylamino)benzoic Acid (Impurity B in )

- Structure: Benzoic acid derivative with a butylamino substituent.

- Key Differences : Simpler aromatic acid structure without the propionamide or xylidine groups.

- Relevance: Highlights the prevalence of butylamino modifications in pharmaceutical intermediates .

Pharmacological and Toxicological Comparisons

| Compound | Activity | IC₅₀/EC₅₀ | SI Value | Key Applications |

|---|---|---|---|---|

| N-Butyl-2-(butylamino)-... HCl* | Likely trypanocidal | Not reported | Not reported | Protozoal infection research |

| Tocainide HCl | Antiarrhythmic | N/A | N/A | Cardiac arrhythmia treatment |

| β-(Butylamino)palmitol | Trypanocidal | <70 µM | 3.3 | Antiparasitic research |

| NFX (Reference) | Antitrypanosomal | Comparable | 2.3 | Chagas disease therapy |

*Inferred based on structural similarities to β-(butylamino)palmitol .

- Mechanistic Insights: The butylamino group in N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride may enhance binding to parasitic targets (e.g., Trypanosoma cruzi enzymes) by increasing hydrophobic interactions, akin to β-(butylamino)palmitol . Tocainide’s lack of alkylation reduces its lipophilicity, limiting its utility outside cardiac applications but minimizing off-target toxicity .

Biological Activity

N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride is a local anesthetic compound that has garnered attention for its pharmacological properties and biological activity. This article delves into its mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a butyl group, an amino group, and a propionoxylidide moiety. Its chemical formula is , with a molecular weight of approximately 340.93 g/mol. The compound undergoes nucleophilic substitutions and hydrolysis reactions typical of amides and esters, which are critical for understanding its stability and degradation in biological systems.

The primary mechanism of action for this compound involves the blockade of sodium channels in neuronal membranes. This inhibition prevents the propagation of nerve impulses, thereby inducing local anesthesia. Studies suggest that it possesses a favorable therapeutic index, allowing effective pain management while minimizing toxicity risks.

Pharmacological Applications

This compound is primarily utilized as a local anesthetic in various medical procedures, including dental work and minor surgeries. Its ability to induce localized numbness makes it an essential agent in pain management therapies. Ongoing research continues to explore its pharmacokinetics and efficacy in clinical settings.

Comparative Analysis with Other Local Anesthetics

The following table compares this compound with other established local anesthetics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lidocaine | Contains an amine and an aromatic ring | Widely used; rapid onset; moderate duration |

| Bupivacaine | Longer carbon chain; more lipophilic | Longer duration; higher potency than lidocaine |

| Tocainide | Primary amine analogue of lidocaine | Used for ventricular arrhythmias; less potent |

| Prilocaine | Contains an ether linkage | Faster metabolism; lower systemic toxicity |

| This compound | Unique structural modifications | Distinct pharmacological properties compared to others |

This comparison highlights the unique characteristics of this compound, which may confer specific advantages in clinical applications.

Case Studies and Research Findings

Research has documented the efficacy of this compound in laboratory settings, particularly concerning its use in nerve blocks. For instance, studies have shown that the anesthetic dose is slightly below the lethal dose in laboratory animals, indicating a narrow therapeutic window that necessitates careful dosing .

Further investigations into its interaction with other drugs have revealed potential pharmacological interactions that could influence therapeutic outcomes. Co-administration with other anesthetics or sedatives may enhance anesthetic effects but also raises concerns regarding respiratory depression or cardiovascular stability .

Q & A

Q. What are the optimal synthetic routes for N-butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride, and how can reaction efficiency be monitored?

The synthesis of structurally related amino-propanoxylidide derivatives involves ammonia saturation of brominated precursors in alcoholic solutions under mechanical stirring. For example, 2-amino-2',6'-propionoxylidide was synthesized by saturating 2-bromo-2',6'-propionoxylidide with gaseous ammonia in 95% alcohol and aqueous ammonia for 116 hours, achieving ~95% conversion via gas chromatography (GC) monitoring . For the target compound, analogous protocols could be adapted, with GC or HPLC used to track reaction progress and optimize parameters like temperature, solvent ratios, and ammonia flow rate.

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR can resolve butylamino and propionoxylidide moieties.

- Thin-Layer Chromatography (TLC): Used to monitor intermediate steps, as demonstrated in multi-step syntheses of complex heterocycles .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: For definitive structural elucidation, as applied to butylamino-containing cathinone derivatives .

Q. How can researchers assess purity and detect impurities in batches?

Purity analysis typically employs:

- HPLC with UV/Vis Detection: For quantifying residual starting materials or side products.

- Ion Chromatography (IC): To verify chloride content in the hydrochloride salt.

- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and Cl. Impurity profiling for related compounds (e.g., tetracaine hydrochloride) identifies byproducts like 4-(butylamino)benzoic acid via HPLC retention time matching .

Advanced Research Questions

Q. How should researchers resolve contradictions in purity data from different analytical methods?

Discrepancies between GC, HPLC, and elemental analysis may arise from volatile impurities (detected by GC but not HPLC) or hygroscopicity affecting elemental results. A tiered approach is recommended:

- Cross-validate methods using certified reference standards.

- Perform thermogravimetric analysis (TGA) to assess moisture content.

- Use orthogonal techniques (e.g., NMR for structural anomalies). For example, GC indicated 95% conversion in a bromo-to-amino reaction, but residual solvent peaks in NMR required further purification .

Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?

Key variables include:

- Catalyst Screening: Transition metals or phase-transfer catalysts may accelerate amine displacement reactions.

- Temperature Gradients: Slow heating (e.g., 25–50°C) reduces decomposition of heat-sensitive intermediates.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) could enhance nucleophilic substitution kinetics compared to alcohol-water systems .

- In Situ Monitoring: Real-time FTIR or Raman spectroscopy enables dynamic adjustment of reaction conditions.

Q. How can the biological activity of this compound be systematically evaluated in receptor-binding studies?

- Radioligand Binding Assays: Use tritiated or fluorescent probes to quantify affinity for targets like G protein-coupled receptors (GPCRs) or ion channels.

- Functional Assays: Measure cAMP accumulation or calcium flux in cell lines expressing relevant receptors (e.g., adrenergic or opioid receptors) .

- Structure-Activity Relationship (SAR) Studies: Compare with analogs like 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride to identify critical pharmacophores .

Q. What are the stability profiles of this compound under varying storage conditions?

Hydrochloride salts of amino esters are prone to hydrolysis under humid or acidic conditions. Stability studies should include:

- Forced Degradation: Expose to heat (40–60°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks.

- HPLC-MS Analysis: Track degradation products like free amines or propionic acid derivatives.

- Storage Recommendations: Based on analogs (e.g., byakangelicin), store at -20°C in desiccated, amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.